molecular formula C12H11FN2 B1437686 N-[(2-fluorophenyl)methyl]pyridin-4-amine CAS No. 1041551-09-0

N-[(2-fluorophenyl)methyl]pyridin-4-amine

Cat. No.: B1437686
CAS No.: 1041551-09-0
M. Wt: 202.23 g/mol
InChI Key: HZLYXKJKSBQVKF-UHFFFAOYSA-N
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Description

N-[(2-fluorophenyl)methyl]pyridin-4-amine is a chemical compound characterized by the presence of a fluorinated phenyl group attached to a pyridine ring via a methylamine linkage.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2-fluorophenyl)methyl]pyridin-4-amine typically involves the reaction of 2-fluorobenzylamine with 4-chloropyridine under basic conditions. The reaction is often carried out in the presence of a palladium catalyst, such as palladium on carbon (Pd/C), and a base like sodium carbonate (Na2CO3) in an organic solvent like ethanol (EtOH) . The reaction proceeds via a nucleophilic substitution mechanism, where the amine group of 2-fluorobenzylamine displaces the chlorine atom on the pyridine ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the reaction. Additionally, the purification of the final product can be achieved through crystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions

N-[(2-fluorophenyl)methyl]pyridin-4-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-[(2-fluorophenyl)methyl]pyridin-4-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-[(2-fluorophenyl)methyl]pyridin-4-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzymatic activity . The exact molecular pathways involved depend on the specific application and target of the compound.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(2-fluorophenyl)methyl]pyridin-4-amine is unique due to the presence of both a fluorinated phenyl group and a pyridine ring. This combination imparts distinct chemical and biological properties, such as increased stability and specific binding affinities, making it valuable for various applications .

Properties

IUPAC Name

N-[(2-fluorophenyl)methyl]pyridin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11FN2/c13-12-4-2-1-3-10(12)9-15-11-5-7-14-8-6-11/h1-8H,9H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZLYXKJKSBQVKF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CNC2=CC=NC=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11FN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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